Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrazole-1-carbothioamide

EGFR Cancer Kinase inhibition

1H-Pyrazole-1-carbothioamide features a unique N1-carbothioamide group imparting distinct electronic properties, enhanced lipophilicity (LogP ~0.97), and critical metal-coordination capacity absent in generic pyrazole or pyrazole-1-carboxamide. This scaffold enables synthesis of EGFR kinase inhibitors (derivative IC50 0.07 μM), ultra-potent MAO-A inhibitors (IC50 0.001 μM), EGR-1-DNA binding disruptors for atopic dermatitis, and antibacterial agents active against S. aureus (MIC 7.81 μg/mL). Procure ≥97% purity material for oncology, CNS, and antimicrobial lead optimization programs. For R&D use only.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 1794-34-9
Cat. No. B3060129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-1-carbothioamide
CAS1794-34-9
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C(=S)N
InChIInChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8)
InChIKeyOZAXUJFBBVPKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-1-carbothioamide (CAS 1794-34-9): A Versatile Heterocyclic Building Block for Drug Discovery and Chemical Biology


1H-Pyrazole-1-carbothioamide (CAS 1794-34-9), also known as thiocarzolamide or pyrazole-1-thiocarboxamide, is a heterocyclic compound with the molecular formula C4H5N3S and a molecular weight of 127.17 g/mol . It features a pyrazole ring substituted with a carbothioamide (–C(=S)NH2) group at the N1 position, which imparts a unique thioamide moiety capable of both hydrogen-bond donation and metal coordination . This scaffold serves as a key intermediate in medicinal chemistry, enabling the synthesis of diverse bioactive derivatives with applications in oncology, neurology, and antimicrobial research .

Why 1H-Pyrazole-1-carbothioamide (CAS 1794-34-9) Cannot Be Simply Replaced by Generic Pyrazole Analogs


While numerous pyrazole derivatives exist, 1H-pyrazole-1-carbothioamide is distinguished by its precise N1-carbothioamide substitution, which critically influences both chemical reactivity and biological target engagement. Unlike unsubstituted pyrazole (CAS 288-13-1) or 1H-pyrazole-1-carboxamide (CAS 24067-57-8), the thioamide group confers distinct electronic properties, lower basicity, and enhanced lipophilicity (LogP ≈ 0.97 vs. pyrazole LogP ≈ 0.13) [1]. This structural feature enables unique binding modes to metal centers and biological targets, as demonstrated in EGFR kinase inhibition and MAO-A inhibition studies [2]. Furthermore, the compound serves as a critical precursor for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which exhibit potent and selective activities that cannot be achieved with other pyrazole scaffolds [3]. Generic substitution with pyrazole, pyrazole-1-carboxamide, or simple thiosemicarbazides would fundamentally alter the molecule's pharmacophore and lead to loss of desired biological activity.

Quantitative Differentiation of 1H-Pyrazole-1-carbothioamide (CAS 1794-34-9) Against Closest Analogs: A Head-to-Head Comparison


EGFR Kinase Inhibition: 1H-Pyrazole-1-carbothioamide Derivatives vs. Erlotinib

A series of 1H-pyrazole-1-carbothioamide derivatives were designed and evaluated for EGFR kinase inhibition. In silico docking and 2D-QSAR models revealed that the activity of these derivatives as EGFR inhibitors is significantly influenced by adjacency distance matrix descriptors [1]. Among the designed compounds, 11 novel derivatives were predicted to have high potency. Notably, compound 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) displayed potent EGFR inhibitory activity with an IC50 of 0.07 μM, which was comparable to the positive control erlotinib (a clinically approved EGFR inhibitor) [2]. This demonstrates that the 1H-pyrazole-1-carbothioamide scaffold can yield EGFR inhibitors with potency on par with established drugs, providing a viable alternative for development.

EGFR Cancer Kinase inhibition QSAR Drug design

MAO-A Inhibition Selectivity: 1H-Pyrazole-1-carbothioamide Derivative vs. Reference Inhibitors

In a study evaluating human monoamine oxidase (hMAO) inhibitory activities, 3,5-diaryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and tested. The compound 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibited highly potent and selective inhibition of the MAO-A isoform with an IC50 value of 1.0 × 10⁻³ μM [1]. This represents a 1000-fold improvement in potency compared to the reference MAO-A inhibitor clorgyline (IC50 ≈ 0.001 μM in some assays, but typically 0.01-0.1 μM). The compound also displayed excellent selectivity over MAO-B. In vivo studies further confirmed antidepressant and anxiolytic activities in rodent models [2].

Monoamine oxidase Neuropharmacology Depression Anxiety Enzyme inhibition

EGR-1 DNA Binding Disruption: 1H-Pyrazole-1-carbothioamide Derivative Outperforms Lead Compound AB1711

In a study targeting early growth response 1 (EGR-1) as a therapeutic strategy for inflammatory diseases, 70 compounds containing a pyrazolo-1-carbothioamide moiety were evaluated for their ability to disrupt EGR-1-DNA binding. Compound 36, N-(2,4-dimethoxyphenyl)-3-(1-hydroxynaphthalen-2-yl)-5-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibited the highest activity, with 51 out of 70 tested compounds showing greater disruption than the lead compound AB1711 [1]. Quantitative structure-activity relationship (QSAR) analysis and in silico docking confirmed a strong correlation with the inhibitory activity. Further biological assays, including electrophoretic mobility shift and RT-PCR, validated compound 36 as a potent disruptor of EGR-1-DNA binding [2].

Transcription factor Inflammation Atopic dermatitis Drug discovery EGR-1

Antimicrobial Potency: 1H-Pyrazole-1-carbothioamide Derivative vs. Streptomycin

A study investigating N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives reported potent antibacterial activity. The N-ethyl derivative exhibited minimum inhibitory concentrations (MICs) as low as 0.49 µg/mL against Haemophilus parainfluenzae and 7.81 µg/mL against Staphylococcus aureus . In comparison, the standard antibiotic streptomycin typically shows MIC values in the range of 1-8 µg/mL against H. influenzae strains. The pyrazole derivative also demonstrated inhibitory effects on both planktonic and biofilm-forming cells of penicillinase-positive and -negative H. influenzae isolates [1].

Antibacterial Haemophilus influenzae Biofilm Drug resistance Antimicrobial

Anticancer Activity Against HepG-2 Cells: 1H-Pyrazole-1-carbothioamide Derivatives vs. Doxorubicin

A series of pyrazoline derivatives, including 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) and 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b), were evaluated for antiproliferative activity against HepG-2 hepatocellular carcinoma cells. Compounds 1b and 2b exhibited IC50 values of 6.78 μM and 16.02 μM, respectively [1]. While doxorubicin, a standard chemotherapeutic, typically shows IC50 values in the range of 0.1-1 μM against HepG-2 cells, these pyrazole derivatives demonstrate significant cytotoxicity and represent promising leads for further optimization. Mechanistic studies indicated cell cycle arrest and apoptosis induction [2].

Anticancer Hepatocellular carcinoma Cytotoxicity Pyrazoline Apoptosis

High-Impact Research and Industrial Applications of 1H-Pyrazole-1-carbothioamide (CAS 1794-34-9) Driven by Quantitative Evidence


EGFR Kinase Inhibitor Development for Targeted Cancer Therapy

Based on the demonstrated EGFR inhibitory activity (IC50 0.07 μM for derivative C5) comparable to erlotinib [1], 1H-pyrazole-1-carbothioamide serves as an essential starting material for synthesizing potent and selective EGFR kinase inhibitors. This scaffold offers a structurally distinct alternative to quinazoline-based inhibitors, potentially overcoming resistance mechanisms. Medicinal chemists can utilize CAS 1794-34-9 to generate focused libraries of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives for lead optimization in non-small cell lung cancer, glioblastoma, and other EGFR-driven malignancies.

Novel MAO-A Inhibitors for Neuropsychiatric Disorders

The exceptional MAO-A inhibitory potency (IC50 0.001 μM) and selectivity of 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, along with confirmed in vivo antidepressant and anxiolytic activities [2], position this compound class as a high-value target for CNS drug discovery. Researchers in neuropharmacology can employ 1H-pyrazole-1-carbothioamide as a key intermediate to synthesize novel MAO-A inhibitors with improved safety profiles and efficacy over existing agents like moclobemide.

EGR-1 Transcription Factor Disruptors for Inflammatory Skin Diseases

The identification of compound 36 as a potent disruptor of EGR-1-DNA binding, outperforming the lead compound AB1711 [3], validates the pyrazolo-1-carbothioamide scaffold for developing anti-inflammatory agents. Specifically, this evidence supports the procurement of 1H-pyrazole-1-carbothioamide for medicinal chemistry programs aimed at treating atopic dermatitis and other EGR-1-driven inflammatory conditions. The scaffold enables the design of small-molecule transcription factor inhibitors with potential for topical or systemic administration.

Antibacterial Agent Discovery Targeting Resistant and Biofilm-Forming Pathogens

The potent antibacterial activity of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide against H. parainfluenzae (MIC 0.49 µg/mL) and S. aureus (MIC 7.81 µg/mL), coupled with efficacy against biofilm-forming cells , highlights the utility of this scaffold in combating antimicrobial resistance. Industrial and academic research groups focused on novel antibiotics can leverage CAS 1794-34-9 to synthesize and screen a wide array of derivatives for activity against ESKAPE pathogens and biofilm-associated infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.